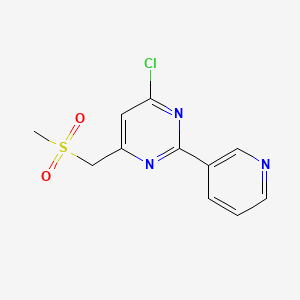
4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine
Übersicht
Beschreibung
4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CMPP) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless solid that is soluble in water and polar organic solvents. CMPP has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and materials science. In medicinal chemistry, 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has been studied as a potential inhibitor of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. In pharmaceuticals, 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has been studied as a potential anti-cancer drug due to its ability to inhibit the growth of cancer cells. In materials science, 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has been studied as a potential additive for polymers and composite materials.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine is not yet fully understood. However, it is believed that 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine inhibits the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. Additionally, 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has been shown to inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cell division and apoptosis.
Biochemical and Physiological Effects
4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine inhibits the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. Additionally, 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has been shown to inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cell division and apoptosis. In vivo studies have shown that 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has a variety of anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine in laboratory experiments is its ability to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. Additionally, 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine has been shown to inhibit the growth of cancer cells by inhibiting the activity of enzymes involved in cell division and apoptosis. The main limitation of using 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Due to its potential applications in various fields, there are numerous potential future directions for 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine research. Some potential future directions include further investigation into the mechanism of action of 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine, the development of more efficient synthesis methods, and the exploration of potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine could lead to the development of new drugs and materials. Finally, the development of new analytical techniques could lead to the discovery of new properties of 4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine.
Eigenschaften
IUPAC Name |
4-chloro-6-(methylsulfonylmethyl)-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c1-18(16,17)7-9-5-10(12)15-11(14-9)8-3-2-4-13-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROOOEMKCKTVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CN=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





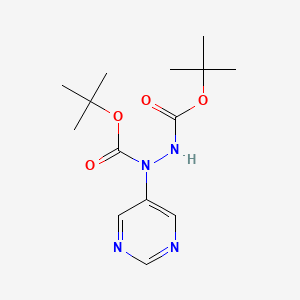

![Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1430896.png)
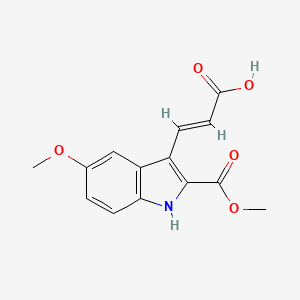

![5,7-Dichloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1430899.png)
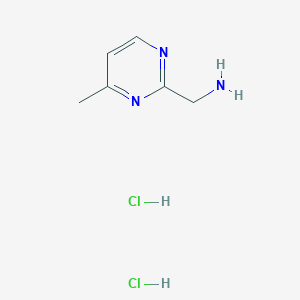

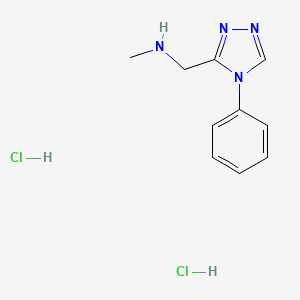
![N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1430904.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1430911.png)